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Compound of Interest

Compound Name: Neoeriocitrin

Cat. No.: B1678166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Neoeriocitrin, a flavanone glycoside predominantly found in citrus fruits. The interpretation of

its spectral data is crucial for its identification, characterization, and further exploration in drug

development due to its various reported biological activities, including antioxidant and anti-

inflammatory properties. This document outlines the key spectroscopic data (NMR, Mass

Spectrometry, and UV-Vis), details the experimental protocols for their acquisition, and

visualizes relevant biological pathways.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H-NMR, ¹³C-NMR,

Mass Spectrometry, and UV-Vis spectroscopy for Neoeriocitrin.

¹H-NMR and ¹³C-NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural

elucidation of organic molecules. The ¹H and ¹³C-NMR data provide detailed information about

the carbon-hydrogen framework of Neoeriocitrin.

Table 1: ¹H-NMR (Proton NMR) and ¹³C-NMR (Carbon-13 NMR) Spectroscopic Data for

Neoeriocitrin[1]
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Position
¹H Chemical Shift (δ ppm),
Multiplicity, J (Hz)

¹³C Chemical Shift (δ ppm)

Aglycone (Eriodictyol)

2 5.34 (dd, 12.4, 3.2) 79.5

3ax 3.09 (m) 43.2

3eq 2.36 (m)

4 - 197.1

5 - 164.2

6 6.14 (d, 2.3) 96.8

7 - 165.7

8 6.17 (d, 2.3) 95.9

9 - 163.1

10 - 102.4

1' - 129.8

2' 6.93 (d, 2.1) 114.9

3' - 145.8

4' - 145.9

5' 6.80 (d, 8.2) 112.4

6' 6.79 (dd, 8.2, 2.1) 116.7

Glucose Moiety

1'' 5.15 (d, 7.5) 100.1

2'' 3.68 (m) 77.2

3'' 3.55 (m) 76.8

4'' 3.45 (m) 73.8

5'' 3.40 (m) 76.5
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6''a 3.75 (m) 61.2

6''b 3.95 (m)

Rhamnose Moiety

1''' 4.65 (s) 101.1

2''' 3.85 (m) 70.8

3''' 3.65 (m) 70.9

4''' 3.35 (m) 72.4

5''' 3.48 (m) 68.9

6''' 1.25 (d, 6.2) 18.3

Data obtained in DMSO-d₆.

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition, and

aiding in structural elucidation through fragmentation analysis.

Table 2: Mass Spectrometry Data for Neoeriocitrin
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Ionization Mode
Precursor Ion [M-
H]⁻ (m/z)

Key Fragment Ions
(m/z)

Interpretation

ESI-MS/MS

(Negative)
595.16 459, 287

The fragmentation of

Neoeriocitrin in

negative ion mode

shows a characteristic

base peak at m/z 459,

which is suggested to

arise from a C-ring

cleavage of the

aglycone. Another

significant fragment is

observed at m/z 287,

corresponding to the

deprotonated

eriodictyol aglycone

after the loss of the

neohesperidoside

sugar moiety.[2]

UV-Vis Spectroscopic Data
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for identifying the class of flavonoid based on characteristic absorption

bands.

Table 3: UV-Vis Spectroscopic Data for Neoeriocitrin

Solvent λmax (nm)

Methanol 284, 330 (shoulder)

The UV spectrum of flavanones like Neoeriocitrin typically shows a strong absorption band

(Band II) between 270-295 nm and a less intense shoulder (Band I).
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Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information of Neoeriocitrin.

Methodology:

Sample Preparation: A sample of pure Neoeriocitrin (typically 1-5 mg) is dissolved in a

deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), in a

standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C-NMR spectra are recorded on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher).

¹H-NMR Acquisition: One-dimensional ¹H-NMR spectra are acquired to determine the

chemical shifts, multiplicities, and coupling constants of the protons.

¹³C-NMR Acquisition: One-dimensional ¹³C-NMR spectra, often with proton decoupling, are

acquired to identify the chemical shifts of the carbon atoms. Techniques like DEPT

(Distortionless Enhancement by Polarization Transfer) can be used to differentiate between

CH, CH₂, and CH₃ groups.

2D-NMR Experiments: To aid in the complete and unambiguous assignment of all proton and

carbon signals, two-dimensional NMR experiments are performed. These include:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for determining the connectivity

of different structural fragments, including the glycosylation position.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Neoeriocitrin.

Methodology:

Sample Introduction: A solution of Neoeriocitrin is introduced into the mass spectrometer,

typically via direct infusion or coupled with a liquid chromatography (LC) system (LC-MS).

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for

flavonoids as it minimizes fragmentation during the ionization process, allowing for the

observation of the intact molecular ion.

Mass Analysis: The mass-to-charge ratios of the ions are measured using a mass analyzer,

such as a quadrupole, time-of-flight (TOF), or ion trap.

Tandem Mass Spectrometry (MS/MS): To obtain structural information, tandem mass

spectrometry (MS/MS or MS²) is performed. The precursor ion (e.g., the deprotonated

molecule [M-H]⁻) is selected and subjected to collision-induced dissociation (CID). The

resulting fragment ions are then mass-analyzed, providing characteristic fragmentation

patterns that help in identifying the aglycone and the sugar moieties and their linkage.[3]

UV-Vis Spectroscopy
Objective: To determine the absorption maxima of Neoeriocitrin, which is characteristic of its

flavanone structure.

Methodology:

Sample Preparation: A dilute solution of Neoeriocitrin is prepared in a suitable UV-

transparent solvent, typically methanol or ethanol.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Spectral Acquisition: The absorbance of the sample is measured over a wavelength range of

approximately 200-500 nm. A blank containing only the solvent is used as a reference.
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Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength, and the

wavelengths of maximum absorbance (λmax) are determined.[4][5]

Use of Shift Reagents (Optional): To gain further structural information about the

hydroxylation pattern of the flavonoid, UV-Vis spectra can be recorded after the addition of

specific shift reagents (e.g., NaOMe, AlCl₃, NaOAc, H₃BO₃). These reagents cause

characteristic shifts in the absorption bands depending on the presence and location of free

hydroxyl groups.[6]

Signaling Pathways and Experimental Workflows
Neoeriocitrin has been reported to possess significant anti-inflammatory and antioxidant

properties. These biological activities are often mediated through the modulation of specific

cellular signaling pathways.

Anti-Inflammatory Signaling Pathway
Neoeriocitrin, along with its isomer eriocitrin, has been shown to exert anti-inflammatory

effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of

activated B cells) signaling pathway. The diagram below illustrates a simplified representation

of this inhibitory action.

Neoeriocitrin's Anti-Inflammatory Mechanism via NF-κB Pathway
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Caption: Neoeriocitrin inhibits the NF-κB signaling pathway.

Antioxidant Response Signaling Pathway
The antioxidant effects of many flavonoids are mediated through the activation of the Nrf2

(Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway upregulates the

expression of various antioxidant and detoxification enzymes.

Neoeriocitrin's Antioxidant Mechanism via Nrf2 Pathway
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Caption: Neoeriocitrin promotes the Nrf2 antioxidant response pathway.

Experimental Workflow for Spectroscopic Analysis
The following diagram outlines a general workflow for the isolation and spectroscopic

characterization of Neoeriocitrin from a plant source.
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General Workflow for Spectroscopic Analysis of Neoeriocitrin
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Caption: Workflow for isolation and analysis of Neoeriocitrin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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